REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][CH:7]=[CH2:8])(=[O:3])[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCl>[C:1]([O:4][CH2:5][CH2:6][CH:7]1[O:14][CH2:8]1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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5.7 g
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Type
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reactant
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Smiles
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C(C)(=O)OCCC=C
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was then stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was then filtered through celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (4:1 hexanes:ethyl acetate)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |